molecular formula C12H12O2 B3235899 3-Benzyl-2H-pyran-4(3H)-one CAS No. 135695-92-0

3-Benzyl-2H-pyran-4(3H)-one

Cat. No. B3235899
CAS RN: 135695-92-0
M. Wt: 188.22 g/mol
InChI Key: JBMCBJCKVXBGLB-UHFFFAOYSA-N
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Description

3-Benzyl-2H-pyran-4(3H)-one is a compound that belongs to the family of pyranones. It is a heterocyclic organic compound that has been extensively studied due to its various biological activities. The compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-2H-pyran-4(3H)-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. The compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Benzyl-2H-pyran-4(3H)-one in lab experiments include its ease of synthesis, good yield and purity, and its various biological activities. However, the limitations of using the compound include its limited solubility in water, which may affect its bioavailability and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-Benzyl-2H-pyran-4(3H)-one. One of the future directions is to investigate the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation. Another future direction is to study the compound's pharmacokinetics and pharmacodynamics to optimize its use in clinical settings. Additionally, the compound's potential as a lead compound for the development of novel drugs should also be explored.

Scientific Research Applications

3-Benzyl-2H-pyran-4(3H)-one has been studied for its various biological activities. The compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

3-benzyl-2,3-dihydropyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMCBJCKVXBGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C=CO1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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